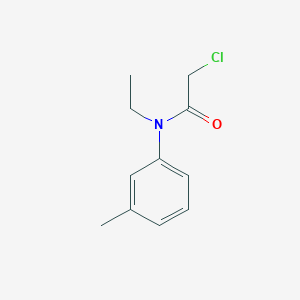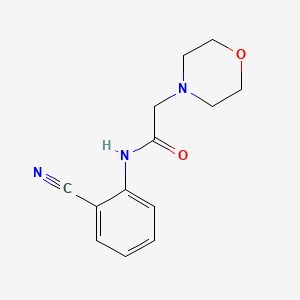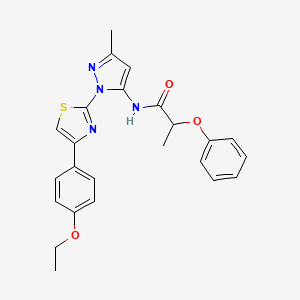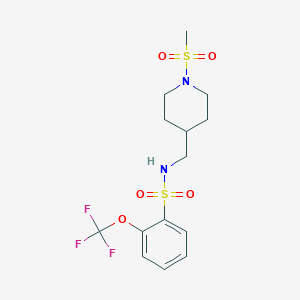
1-methyl-5-nitro-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-methyl-5-nitro-1H-pyrazole-3-carbonitrile” is a chemical compound with the molecular formula C5H4N4O2 . It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms, two nitrogen atoms, and one double bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 360.8±27.0 °C at 760 mmHg, and a flash point of 172.0±23.7 °C . It has 6 H-bond acceptors, 0 H-bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Green Chemistry
1-methyl-5-nitro-1H-pyrazole-3-carbonitrile derivatives have been studied for their catalytic applications, particularly in the synthesis of pyrazole derivatives. Zolfigol et al. (2015) demonstrated the use of a nano ionic liquid for the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives through a green, solvent-free method, emphasizing the principles of green chemistry such as short reaction times, good yields, and reusability of the catalyst Zolfigol et al., 2015.
Annular Tautomerism
The study of annular tautomerism in disubstituted 1H-pyrazoles, including those with nitro groups, reveals insights into the influence of substituents on tautomer preferences, offering a deeper understanding of chemical behavior and properties through X-ray, NMR, and theoretical calculations Kusakiewicz-Dawid et al., 2019.
Reactivity and Synthesis
Research by Dalinger et al. (2013) on the synthesis and reactivity of trinitropyrazole derivatives, including N-methylated versions, showcases their potential in nucleophilic substitution reactions, which are pivotal for the development of novel compounds with varied functionalities Dalinger et al., 2013.
Corrosion Inhibition
Compounds derived from this compound have been evaluated for their corrosion inhibition properties on steel surfaces in acidic environments. Abdel Hameed et al. (2020) reported the successful use of pyrazole derivatives in reducing corrosion, highlighting the compounds' adsorption properties and effectiveness as corrosion inhibitors Abdel Hameed et al., 2020.
Biological Activity and Cytotoxicity
Al-Adiwish et al. (2017) conducted studies on the synthesis of pyrazolo[5, 1-c][1, 2, 4]triazines from 5-aminopyrazole, investigating their biological activities and cytotoxic effects against breast cancer cells. These studies are crucial for the development of potential therapeutic agents Al-Adiwish et al., 2017.
Zukünftige Richtungen
The future directions for the study of “1-methyl-5-nitro-1H-pyrazole-3-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives , there is potential for these compounds to be developed into new therapeutic agents.
Eigenschaften
IUPAC Name |
1-methyl-5-nitropyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c1-8-5(9(10)11)2-4(3-6)7-8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDYRJCDFQRWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2673535.png)

![3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B2673540.png)

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2673547.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2673549.png)




![4-(Imidazol-1-ylmethyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2673554.png)
![8-bromo-3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2673555.png)

